Ethylidene Spacer Lowers Computed LogP by 0.31 Units Relative to Direct-Linked Analog, Altering Partitioning Behavior
The target compound (CAS 138371-13-8) exhibits a computed LogP of 4.6939, which is 0.31 log units lower than that of the direct-linked analog N-(triphenylphosphoranylidene)benzamide (CAS 17436-52-1; LogP = 5.00450) [1]. Although these are predicted rather than experimentally measured values and are derived from the same computational method (allowing relative comparison), the difference exceeds the typical 0.2 log-unit threshold considered significant for reversed-phase chromatographic retention shifts. Procurement specifications for compounds intended for biphasic reactions, membrane permeation studies, or preparative HPLC should account for this polarity increment conferred by the extended π-system.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.6939 |
| Comparator Or Baseline | N-(Triphenylphosphoranylidene)benzamide (CAS 17436-52-1): LogP = 5.00450 |
| Quantified Difference | ΔLogP = –0.3106 (target compound is more polar) |
| Conditions | Computational prediction; identical methodology presumed for both entries as reported by yybyy.com and chem960.com respectively |
Why This Matters
A LogP difference of >0.3 units is sufficient to alter retention time by several minutes in reversed-phase HPLC and to shift partition coefficients in liquid-liquid extraction, directly impacting purification workflow design.
- [1] yybyy.com. N-[2-(triphenyl-λ⁵-phosphanylidene)ethylidene]benzamide compound detail page: LogP = 4.6939. Accessed 2026. View Source
